molecular formula C11H15BrS B1338563 1-Bromo-4-isopentylthiobenzene CAS No. 76542-20-6

1-Bromo-4-isopentylthiobenzene

Cat. No.: B1338563
CAS No.: 76542-20-6
M. Wt: 259.21 g/mol
InChI Key: XVMXDMPDHXQXJB-UHFFFAOYSA-N
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Description

. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with an isopentylthio group. It is primarily used in organic synthesis and various research applications due to its unique chemical properties.

Scientific Research Applications

1-Bromo-4-isopentylthiobenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves derivatives of this compound.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-Bromo-4-isopentylthiobenzene typically involves the reaction of 4-bromothiophenol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-Bromo-4-isopentylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-isopentylthiobenzene.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopentylthiobenzene involves its interaction with various molecular targets, primarily through its bromine and sulfur atoms. The bromine atom can participate in halogen bonding, while the sulfur atom can form thiol or thioether linkages with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-4-isopentylthiobenzene can be compared with other similar compounds, such as:

    4-Bromothiophenol: Lacks the isopentyl group, making it less hydrophobic and potentially less effective in certain applications.

    4-Isopentylthiophenol: Lacks the bromine atom, reducing its ability to participate in halogen bonding.

    4-Bromo-2-isopentylthiobenzene: Has a different substitution pattern on the benzene ring, which can affect its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-bromo-4-(3-methylbutylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXDMPDHXQXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501204
Record name 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-20-6
Record name 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 15 g (79 mmol) of 4-bromo-thiophenol (Compound 40), 3.16 g (79 mmol) of powdered sodium hydroxide and 150 ml of acetone was heated at reflux for 15 minutes. The refluxing mixture was then treated dropwise with a solution of 12 g (79 mmol) of 1-bromo-3-methylbutane (Compound 49) in 25 ml of acetone and then refluxed for a further 18 hours. The mixture was allowed to cool and the solvent removed in-vacuo. The residue was taken up in 25 ml of water and the mixture basified with 2N NaOH solution. The mixture was extracted with ether and the combined ether extracts washed successively with 1N NaOH, water and saturated NaCl and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled (113-117 degrees C., 0.2 mm) to give the title compound as a colourless oil. PMR (CDCl3): & 0.93 (6H, d, J~6.6 Hz), 1.47-1.58 (2H, m), 1.65-1.80 (1H, m), 2.90 (2H, t, J~7.8 Hz), 7.18 (2H, d, J~8.6 Hz), 7.39 (2H, d, J~8.6 Hz).
Quantity
15 g
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reactant
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0 (± 1) mol
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reactant
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3.16 g
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reactant
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150 mL
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solvent
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12 g
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reactant
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0 (± 1) mol
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reactant
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25 mL
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solvent
Reaction Step Two

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